molecular formula C18H22N2O3 B2630495 methyl 7-(cyclohex-3-ene-1-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 1448059-47-9

methyl 7-(cyclohex-3-ene-1-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B2630495
CAS No.: 1448059-47-9
M. Wt: 314.385
InChI Key: JVVJHTLECQKRHH-UHFFFAOYSA-N
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Description

Methyl 7-(cyclohex-3-ene-1-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexene ring, an amido group, and a tetrahydroisoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(cyclohex-3-ene-1-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate aldehyde with an amine.

    Introduction of the cyclohexene ring: This step involves the cyclization of a suitable precursor, often through a Diels-Alder reaction.

    Amidation: The amido group is introduced via an amidation reaction, typically using an amine and an acid chloride or anhydride.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(cyclohex-3-ene-1-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amido and ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 7-(cyclohex-3-ene-1-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.

    Biology: The compound may be used in the development of bioactive molecules or as a probe in biochemical assays.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 7-(cyclohex-3-ene-1-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate
  • 3-(cyclohex-3-ene-1-amido)-N-ethyl-4-methylbenzamide
  • Ethyl 5-(cyclohex-3-ene-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate

Uniqueness

Methyl 7-(cyclohex-3-ene-1-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydroisoquinoline core and cyclohexene ring differentiate it from other similar compounds, potentially leading to unique interactions and applications.

Properties

IUPAC Name

methyl 7-(cyclohex-3-ene-1-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-23-18(22)20-10-9-13-7-8-16(11-15(13)12-20)19-17(21)14-5-3-2-4-6-14/h2-3,7-8,11,14H,4-6,9-10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVJHTLECQKRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CCC=CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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